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Abstract
UFP-101, chemically known as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog

of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). It is a potent, highly selective, and

competitive antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as

the ORL-1 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a

significant role in a myriad of physiological and pathological processes, including pain

modulation, mood, anxiety, and cardiovascular function.[1][3][4] The development of UFP-101
has provided a crucial pharmacological tool for elucidating the precise roles of the N/OFQ-NOP

receptor system and for exploring the therapeutic potential of NOP receptor ligands.[1][2] This

document provides a comprehensive overview of the pharmacology of UFP-101, detailing its

mechanism of action, binding characteristics, and functional effects, supported by quantitative

data and experimental methodologies.

Mechanism of Action
UFP-101 functions as a "silent" antagonist, meaning it binds to the NOP receptor with high

affinity but possesses no intrinsic efficacy; it does not activate the receptor's signaling cascade.

[5] Instead, it competitively blocks the binding of the endogenous agonist N/OFQ and other

NOP receptor agonists, thereby inhibiting their biological effects.[4][6] The design of UFP-101
involved two key modifications to the N/OFQ peptide sequence: the substitution of

Phenylalanine at position 1 with N-phenylglycine ([Nphe¹]), which eliminates efficacy, and the
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substitution of Arginine at position 14 and Lysine at position 15 ([Arg¹⁴, Lys¹⁵]), which enhances

binding potency and in vivo duration of action.[1][2][4]

In Vitro Pharmacology
Receptor Binding Affinity
Radioligand binding assays are fundamental to characterizing the affinity of a ligand for its

receptor. In the case of UFP-101, competitive binding experiments are typically performed

using membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP cells) and

a radiolabeled NOP receptor agonist, such as [³H]N/OFQ.[6][7] These studies have consistently

demonstrated the high affinity of UFP-101 for the NOP receptor.

Table 1: Binding Affinity of UFP-101 and other Ligands at the Human NOP Receptor

Ligand pKi Reference

UFP-101 10.14 ± 0.09 [6]

UFP-101 10.24

[Arg¹⁴,Lys¹⁵]N/OFQ >10.14 [6]

[(pF)Phe⁴]N/OFQ(1-13)NH₂ >10.14 [6]

N/OFQ(1-13)NH₂ >10.14 [6]

N/OFQ <10.14 [6]

Ro 64-6198 <10.14 [6]

| [Nphe¹]N/OFQ(1-13)NH₂ | <10.14 |[6] |

pKi is the negative logarithm of the inhibition constant (Ki).

UFP-101 also exhibits remarkable selectivity for the NOP receptor, with over 3000-fold lower

affinity for the classical opioid receptors (μ, δ, and κ).[5]
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The antagonistic properties of UFP-101 are confirmed through functional assays that measure

the downstream signaling events following receptor activation. The NOP receptor is coupled to

Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in

cyclic AMP (cAMP) levels, as well as the modulation of ion channels.[8]

The GTPγS binding assay measures the activation of G-proteins, a proximal event in GPCR

signaling. In this assay, NOP receptor agonists stimulate the binding of the non-hydrolyzable

GTP analog, [³⁵S]GTPγS, to G-proteins. UFP-101, being an antagonist, does not stimulate

[³⁵S]GTPγS binding on its own.[6] However, it produces a concentration-dependent rightward

shift in the concentration-response curves of NOP agonists, indicative of competitive

antagonism.[6] The potency of this antagonism is quantified by the pA₂ value, which is the

negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in

the agonist concentration-response curve.

Table 2: Antagonist Potency (pA₂) of UFP-101 against various NOP Receptor Agonists in

GTPγS Binding Assay

Agonist pA₂ of UFP-101 Reference

N/OFQ 8.4 - 9.0 [6]

N/OFQ(1-13)NH₂ 8.4 - 9.0 [6]

[(pF)Phe⁴]N/OFQ(1-13)NH₂ 8.4 - 9.0 [6]

[Arg¹⁴,Lys¹⁵]N/OFQ 8.4 - 9.0 [6]

| Ro 64-6198 | 8.4 - 9.0 |[6] |

In electrophysiological studies using rat brain slices, N/OFQ has been shown to induce a

robust potassium-dependent hyperpolarizing current in neurons of the locus coeruleus and

dorsal raphe.[3] UFP-101 at a concentration of 3 µM completely prevented these N/OFQ-

induced currents, while having no effect on its own, further confirming its antagonist properties

at native receptors.[3]
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In vivo studies have demonstrated the ability of UFP-101 to block the physiological and

behavioral effects of N/OFQ. These studies span various domains, including pain perception,

mood, and cardiovascular regulation.

Antinociception: Intrathecal administration of N/OFQ produces a dose-dependent

antinociceptive effect in the mouse tail-withdrawal assay, which is prevented by UFP-101 but

not by the non-selective opioid antagonist naloxone.[9][10]

Mood and Behavior: UFP-101 has shown antidepressant-like effects in animal models such

as the forced swimming test and the tail suspension test in both rats and mice.[3] These

effects are thought to be mediated by the prevention of N/OFQ's inhibitory action on

monoaminergic neurotransmission.[3]

Cardiovascular Effects: In a rat model of sepsis induced by lipopolysaccharide (LPS), UFP-
101 was found to reduce microvascular inflammation, suggesting a therapeutic potential for

inhibiting the N/OFQ-NOP pathway in inflammatory conditions.[8]

Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a Gi/o-coupled GPCR. Upon agonist binding, it facilitates the exchange of

GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then inhibits

adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can

modulate various effectors, including inwardly rectifying potassium channels (GIRKs) and

voltage-gated calcium channels. UFP-101 blocks the initiation of this cascade by preventing

agonist binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17161885/
https://go.drugbank.com/articles/A234574
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15197534/
https://pubmed.ncbi.nlm.nih.gov/15197534/
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781147/
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

NOP Receptor Gi/o Protein
(αβγ)

Activates

Adenylyl
Cyclase

Inhibits

Ca²⁺ Channel
Inhibits

K⁺ ChannelActivates

cAMP

N/OFQ (Agonist) Binds & Activates

UFP-101 (Antagonist) Binds & Blocks

ATP Converts

PKAActivates CREBPhosphorylates

Click to download full resolution via product page

Caption: NOP Receptor Signaling Pathway and the inhibitory action of UFP-101.

Experimental Workflow: Competitive Radioligand
Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine

the affinity of UFP-101 for the NOP receptor.
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Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols
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Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of UFP-101 at the human NOP receptor.

Materials:

Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

[³H]N/OFQ (radioligand).

UFP-101 (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Procedure:

Thaw CHO-hNOP cell membranes on ice and resuspend in binding buffer.

In a 96-well plate, add binding buffer, a fixed concentration of [³H]N/OFQ (typically at its Kd

value), and varying concentrations of UFP-101.

To determine non-specific binding, a parallel set of wells should contain a high concentration

of unlabeled N/OFQ.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This

separates the membrane-bound radioligand from the free radioligand.
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Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the UFP-101 concentration

and fit the data to a one-site competition model to determine the IC₅₀ value.

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Functional Assay
Objective: To determine the antagonist potency (pA₂) of UFP-101.

Materials:

CHO-hNOP cell membranes.

[³⁵S]GTPγS (radioligand).

N/OFQ (agonist).

UFP-101 (antagonist).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

GDP.

96-well plates.

Procedure:

Pre-incubate CHO-hNOP membranes with varying concentrations of UFP-101.

In a 96-well plate, add the assay buffer containing GDP, [³⁵S]GTPγS, and the pre-incubated

membrane/UFP-101 mixture.
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Add increasing concentrations of the agonist N/OFQ to stimulate G-protein activation.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ in the

absence and presence of different concentrations of UFP-101.

Perform a Schild regression analysis on the rightward shifts of the agonist concentration-

response curves to determine the pA₂ value of UFP-101. A slope factor close to 1 is

indicative of competitive antagonism.[6]

Conclusion
UFP-101 is a cornerstone pharmacological tool for investigating the N/OFQ-NOP receptor

system. Its high potency, selectivity, and competitive antagonist profile have been rigorously

characterized through a variety of in vitro and in vivo assays. The data summarized herein

underscore its utility in dissecting the physiological roles of NOP receptor signaling and in the

preclinical evaluation of novel therapeutic strategies targeting this system for conditions

ranging from pain and depression to inflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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